molecular formula C16H20N4O3S B5640649 METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE

METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B5640649
M. Wt: 348.4 g/mol
InChI Key: JQZYDFQNDOOZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a synthetic 1,2,4-triazole derivative characterized by:

  • Triazole core: A 4H-1,2,4-triazole ring substituted at position 3 with a sulfanyl group and at position 5 with a 2-methylpropyl (isobutyl) group.
  • Acetamido linker: A thioether (-S-) and acetamido (-NHCO-) bridge connecting the triazole to a benzoate ester.

Its structural design leverages the aromatic heterocycle’s stability and the sulfanyl-acetamido linker’s versatility for functional group modifications.

Properties

IUPAC Name

methyl 4-[[2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)8-13-18-16(20-19-13)24-9-14(21)17-12-6-4-11(5-7-12)15(22)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYDFQNDOOZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzoate Ester: The benzoate ester is formed through esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the benzoate ester under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazole derivatives from the literature:

Compound Name Triazole Substituents Linker/Functional Groups Benzoate Ester/Modifications Melting Point (°C) Yield (%) Reported Bioactivity Reference
Target Compound 5-(2-methylpropyl), 3-sulfanyl Sulfanyl-acetamido Methyl 4-substituted benzoate N/A N/A Not explicitly reported N/A
5n (2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole) 4-phenyl, 5-pyridin-4-yl, 3-sulfanyl Sulfanyl-methyl-thiazole None (thiazole instead) 199–202 88 Not reported
5o (2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile) 4-phenyl, 5-pyridin-4-yl, 3-sulfanyl Sulfanyl-acetonitrile None 237–240 79 Not reported
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate 3-(2-chlorophenyl), 5-thioxo Imino-methyl linker Methyl 4-substituted benzoate N/A N/A Not reported
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5-(4-chlorobenzyl), 4-pyrrolyl, 3-sulfanyl Sulfanyl-acetyl-amino Ethyl 4-substituted benzoate N/A N/A Not reported
Methyl 4-{[({5-[(4-cyanophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate 5-(4-cyanophenoxy), 4-phenyl, 3-sulfanyl Sulfanyl-acetyl-amino Methyl 4-substituted benzoate N/A N/A Not reported

Key Structural and Functional Comparisons

Triazole Substituents: The target compound’s 5-(2-methylpropyl) group contrasts with 5-phenyl (e.g., 5n, 5o, ) or halogenated aryl groups (e.g., 4-chlorobenzyl in ). 3-Sulfanyl is a common feature, critical for forming thioether linkages to other functional groups.

Linker Diversity :

  • The sulfanyl-acetamido linker in the target compound is structurally similar to derivatives like and , but differs from sulfanyl-acetonitrile (5o) or thiazole-based linkers (5n). Acetamido groups are hydrolytically stable, favoring prolonged biological activity compared to nitrile or thiazole moieties .

Benzoate Ester Modifications :

  • The methyl ester in the target compound is analogous to and , whereas uses an ethyl ester. Methyl esters generally exhibit faster metabolic hydrolysis, which could influence pharmacokinetics .

Synthetic Yields and Physicochemical Properties :

  • Yields for analogous compounds range from 79–88% (e.g., 5o, 5n ), suggesting efficient synthetic routes for triazole-thioether derivatives.
  • Melting points vary widely (140–240°C ), reflecting differences in crystallinity influenced by substituent polarity and symmetry .

The 2-methylpropyl group may confer unique interactions with hydrophobic enzyme pockets .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s combination of a lipophilic alkyl chain and benzoate ester warrants evaluation against microbial or viral targets, leveraging known triazole bioactivity .
  • Synthetic Optimization : Microwave-assisted methods (e.g., ) could improve the target compound’s yield, as demonstrated for morpholine-linked triazoles.
  • Structural-Activity Relationships (SAR) : Comparative studies with , and could clarify the impact of ester groups (methyl vs. ethyl) and substituent bulk (alkyl vs. aryl) on efficacy.

Biological Activity

Methyl 4-(2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structural formula can be represented as follows:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The synthesis typically involves multiple steps, including the formation of the triazole ring through nucleophilic substitution reactions. The use of specific reagents and conditions is crucial for achieving high yields and purity.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Klebsiella pneumoniae20

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal pathogens. The results from antifungal assays are summarized below:

Fungal Strain Zone of Inhibition (mm)
Candida albicans12
Aspergillus niger16

This dual activity against bacteria and fungi underscores the compound's versatility in therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interfere with microbial metabolism. The triazole moiety may inhibit specific enzymes involved in cell wall synthesis or disrupt nucleic acid synthesis pathways in pathogens.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives similar to this compound exhibited potent antibacterial effects against multidrug-resistant strains .
  • Antifungal Activity Assessment : Another research article highlighted the antifungal efficacy of triazole compounds against Candida species, suggesting that modifications in the side chains can enhance their activity .
  • In Vivo Studies : Preliminary in vivo studies have indicated that this compound may also possess anti-inflammatory properties, which could complement its antimicrobial effects .

Q & A

Q. Optimization Tips :

  • Temperature control : Reflux in absolute ethanol for 4–6 hours ensures complete reaction in step 1 .
  • Solvent choice : Ethanol or DMF improves solubility during coupling reactions.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted starting materials .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer studies) or microbial strains.
  • Impurity profiles : Side products from incomplete synthesis (e.g., sulfoxide derivatives) may skew bioactivity .

Q. Methodological Solutions :

Standardize assays : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and replicate conditions (e.g., pH 7.4, 37°C).

Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity before bioassays .

Mechanistic studies : Use molecular docking to compare binding affinities with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the benzoate ester (δ 3.8–4.0 ppm for methyl ester) and triazole ring (δ 7.2–8.1 ppm for aromatic protons) .
    • ¹³C NMR : Confirm carbonyl groups (e.g., ester C=O at ~168 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peak (m/z 427.5 for [M+H]⁺) .
  • FT-IR : Detect S-H stretching (~2550 cm⁻¹ for sulfanyl group) and C=O (1730 cm⁻¹ for ester) .

Advanced: How to design experiments to elucidate the mechanism of enzyme inhibition (e.g., COX-2)?

Answer:

Kinetic Studies :

  • Measure IC₅₀ values using fluorogenic substrates (e.g., DCFH-DA for ROS detection in inflammatory assays).
  • Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Structural Analysis :

  • Perform X-ray crystallography or cryo-EM to resolve the compound-enzyme complex (reference CCDC-1441403 for triazole derivatives) .

Mutagenesis : Engineer COX-2 mutants (e.g., Arg120Ala) to test binding site specificity .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:
Key Impurities :

  • Sulfoxides : Formed via oxidation of the sulfanyl group during storage.
  • Unreacted intermediates : Residual methyl 4-aminobenzoate or triazole precursors.

Q. Mitigation Strategies :

  • Inert atmosphere : Use nitrogen/argon during synthesis to prevent oxidation.
  • Chromatographic purification : Flash chromatography (silica gel, ethyl acetate:hexane 3:7) removes polar impurities .
  • Recrystallization : Ethanol/water mixture (70:30) yields high-purity crystals .

Advanced: How do substituents on the triazole ring influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂): Enhance antibacterial activity by increasing membrane permeability.
  • Bulky substituents (e.g., 2-methylpropyl): Improve selectivity for hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. Comparative Studies :

  • SAR Analysis : Synthesize analogs with varying substituents (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) and test against Staphylococcus aureus (MIC values) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactivity of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.